molecular formula C14H24N2O4 B581619 2-Azaspiro[3.3]heptane hemioxalate CAS No. 1365639-13-9

2-Azaspiro[3.3]heptane hemioxalate

Cat. No. B581619
M. Wt: 284.356
InChI Key: BNWFMJVKAIJDRK-UHFFFAOYSA-N
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Description

“2-Azaspiro[3.3]heptane hemioxalate” is a chemical compound with the molecular formula C14H24N2O4 . It has a molecular weight of 284.35 g/mol . This compound is a mixture or salt, and its conformer generation is disallowed .


Molecular Structure Analysis

The InChI code for “2-Azaspiro[3.3]heptane hemioxalate” is InChI=1S/2C6H11N.C2H2O4/c2*1-2-6 (3-1)4-7-5-6;3-1 (4)2 (5)6/h2*7H,1-5H2; (H,3,4) (H,5,6) . Its InChIKey is BNWFMJVKAIJDRK-UHFFFAOYSA-N . The Canonical SMILES for this compound is C1CC2 (C1)CNC2.C1CC2 (C1)CNC2.C (=O) (C (=O)O)O .


Physical And Chemical Properties Analysis

The compound has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 6 . It has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass of the compound are both 284.17360725 g/mol . The Topological Polar Surface Area is 98.7 Ų . The Heavy Atom Count is 20 . The compound has a Formal Charge of 0 . The Complexity of the compound is 150 .

Scientific Research Applications

Drug Discovery Programs

  • Scientific Field: Pharmaceutical Chemistry
  • Application Summary: 2-Azaspiro[3.3]heptanes are valuable synthetic targets for drug discovery programs . They are used as building blocks for new drug candidates .
  • Methods of Application: The preparation and diversification of this moiety are challenging due to the complexity of the spirocycle structure . The synthesis of 2-oxa-1-azaspiro (bicyclo [3.2.0])heptanes on-DNA via visible light-mediated energy transfer catalysis has been reported .
  • Results or Outcomes: This method provides access to an unexplored library of azaspiro compounds, many of which include additional synthetic handles important for further functionalization of the DNA-conjugated products and for library production .

Chemical Synthesis

  • Scientific Field: Organic Chemistry
  • Application Summary: 2-Azaspiro[3.3]heptane hemioxalate is used as an intermediate in chemical synthesis .
  • Methods of Application: Specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes: The outcomes of these syntheses would depend on the specific reactions being carried out .

DNA-Encoded Libraries

  • Scientific Field: Biochemistry
  • Application Summary: 2-Azaspiro[3.3]heptanes are used in the synthesis of DNA-encoded libraries . These libraries are collections of small molecules that are tagged with unique DNA sequences, allowing for the tracking of individual compounds in a mixture .
  • Methods of Application: The synthesis of 2-oxa-1-azaspiro (bicyclo [3.2.0])heptanes on-DNA via visible light-mediated energy transfer catalysis has been reported . This method provides access to an unexplored library of azaspiro compounds .
  • Results or Outcomes: This method allows for the diversification of the chemical space of DNA-encoded libraries, providing access to a wide range of potential drug candidates .

Structural Surrogate for Morpholine

  • Scientific Field: Medicinal Chemistry
  • Application Summary: The 6-oxa-2-azaspiro[3.3]heptane fragment, which is structurally similar to 2-Azaspiro[3.3]heptane, has been reported to be a structural surrogate for morpholine in a number of drug-like molecules .
  • Methods of Application: The synthesis of 2-oxa-6-azaspiro[3.3]heptane was usually prepared from tribromo-pentaerythritol (also known as FR-513, a commercially available flame retardant) via the method first described by Carreira et al .
  • Results or Outcomes: The use of this moiety as a structural surrogate for morpholine can potentially lead to the discovery of new drug candidates .

Preparation of F (sp 3 )-rich, Structurally Complex Molecules

  • Scientific Field: Synthetic Photochemistry
  • Application Summary: 2-Azaspiro[3.3]heptanes are used in the preparation of F (sp 3 )-rich, structurally complex molecules for DNA-encoded library technology (DELT) applications via photocatalysis .
  • Methods of Application: The method involves the incorporation of unique and densely functionalized 2-oxa-1-azabicyclo [3.2.0]heptanes via [2+2] cycloaddition energy transfer sensitization .
  • Results or Outcomes: This method provides access to an unexplored library of azaspiro compounds, many of which include additional synthetic handles important for further functionalization of the DNA-conjugated products and for library production .

Flame Retardant

  • Scientific Field: Material Science
  • Application Summary: 2-Oxa-6-azaspiro[3.3]heptane, which is structurally similar to 2-Azaspiro[3.3]heptane, was usually prepared from tribromo-pentaerythritol (also known as FR-513, a commercially available flame retardant) .
  • Methods of Application: The synthesis of 2-oxa-6-azaspiro[3.3]heptane was usually prepared from tribromo-pentaerythritol (also known as FR-513, a commercially available flame retardant) via the method first described by Carreira et al .
  • Results or Outcomes: The use of this moiety as a structural surrogate for morpholine can potentially lead to the discovery of new drug candidates .

Safety And Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has Acute oral toxicity, Acute Inhalation Toxicity - Dusts and Mists, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure) with the Target Organs being the Respiratory system .

properties

IUPAC Name

2-azaspiro[3.3]heptane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H11N.C2H2O4/c2*1-2-6(3-1)4-7-5-6;3-1(4)2(5)6/h2*7H,1-5H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWFMJVKAIJDRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNC2.C1CC2(C1)CNC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azaspiro[3.3]heptane hemioxalate

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